molecular formula C8H9ClN2O2 B13926954 5-Chloro-2-methylaminonicotinic acid methyl ester

5-Chloro-2-methylaminonicotinic acid methyl ester

Cat. No.: B13926954
M. Wt: 200.62 g/mol
InChI Key: OLXOAOUPCKVNFH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(methylamino)-3-pyridinecarboxylate is a chemical compound with the molecular formula C8H10ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(methylamino)-3-pyridinecarboxylate typically involves the reaction of 5-chloro-2-nitropyridine with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(methylamino)-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 5-chloro-2-(methylamino)-3-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(methylamino)-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-(methylamino)benzoate
  • 5-Chloro-2-methylaniline
  • 4-Chloro-2-toluidine

Uniqueness

Methyl 5-chloro-2-(methylamino)-3-pyridinecarboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 5-chloro-2-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11)

InChI Key

OLXOAOUPCKVNFH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)C(=O)OC

Origin of Product

United States

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